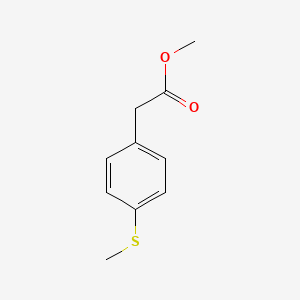
Methyl 2-(4-(methylthio)phenyl)acetate
Descripción general
Descripción
Methyl 2-(4-(methylthio)phenyl)acetate is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Methyl 2-(4-(methylthio)phenyl)acetate is notable for its role as a precursor in the synthesis of bioactive compounds. It has been linked to the development of analgesic and anti-inflammatory agents. For instance, derivatives of 4-methylthio phenylacetic acid, which can be synthesized from this compound, have shown promising results in pharmacological studies.
Case Study: Analgesic Activity
A study demonstrated that compounds derived from this compound exhibited significant analgesic effects in animal models. The compound was tested against standard analgesics like ibuprofen, showing comparable efficacy in reducing pain responses induced by acetic acid .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its structure allows for various functional group modifications, facilitating the synthesis of complex organic molecules.
Synthetic Pathways
The compound can be synthesized through several methods involving different substrates. One notable method includes the reaction of p-halogenated phenylacetic acids with sodium methyl mercaptide under copper catalysis, yielding high purity and yield .
| Synthesis Method | Starting Material | Yield (%) | Catalyst |
|---|---|---|---|
| Method A | 4-Bromobenzene Acetic Acid | 76.1% | Cuprous Bromide |
| Method B | 4-Chlorobenzene Acetic Acid | 79.3% | Cuprous Bromide |
Pharmaceutical Applications
This compound is integral in the pharmaceutical industry, particularly as an intermediate in the synthesis of drugs like Etoricoxib, a selective COX-2 inhibitor used for treating arthritis and pain . The environmental advantages of its synthesis process make it suitable for large-scale production.
Pharmaceutical Case Study: Etoricoxib Synthesis
The synthesis of Etoricoxib involves multiple steps where this compound plays a crucial role:
- Step 1: Formation of key intermediates from this compound.
- Step 2: Further modification to achieve the final pharmaceutical product.
This process has been optimized to reduce environmental impact while maintaining high yields .
Environmental Considerations
The synthesis of this compound has been designed to minimize environmental pollutants. Traditional methods often resulted in harmful byproducts such as hydrogen sulfide; however, recent advancements have led to more sustainable practices that avoid such pollutants .
Propiedades
Fórmula molecular |
C10H12O2S |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
methyl 2-(4-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3 |
Clave InChI |
HGGUOMMWTVBBBH-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=C(C=C1)SC |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














